
3-Hydroxy-2,2-dimethylpent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,2-dimethylpent-4-enoic acid is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . This compound is characterized by a hydroxyl group attached to the third carbon of a 2,2-dimethylpent-4-enoic acid backbone. It is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethylpent-4-enoic acid typically involves the hydroxylation of 2,2-dimethylpent-4-enoic acid. One common method is the use of a hydroxylating agent such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective addition of the hydroxyl group to the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the hydroxylation process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2,2-dimethylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the pent-4-enoic acid moiety can be reduced to form the corresponding saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.
Major Products
Oxidation: 3-Oxo-2,2-dimethylpent-4-enoic acid or 3-carboxy-2,2-dimethylpent-4-enoic acid.
Reduction: 3-Hydroxy-2,2-dimethylpentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,2-dimethylpent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2,2-dimethylpent-4-enoic acid depends on its specific application. In biological systems, it may act as a substrate for enzymes involved in hydroxylation and oxidation-reduction reactions. The molecular targets and pathways involved include various enzymes such as hydroxylases and oxidoreductases, which facilitate the conversion of the compound into its respective products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2,2-dimethylpentanoic acid: Similar structure but lacks the double bond.
2,2-Dimethylpent-4-enoic acid: Lacks the hydroxyl group.
3-Oxo-2,2-dimethylpent-4-enoic acid: Contains a ketone group instead of a hydroxyl group.
Uniqueness
3-Hydroxy-2,2-dimethylpent-4-enoic acid is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H12O3 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
3-hydroxy-2,2-dimethylpent-4-enoic acid |
InChI |
InChI=1S/C7H12O3/c1-4-5(8)7(2,3)6(9)10/h4-5,8H,1H2,2-3H3,(H,9,10) |
InChI-Schlüssel |
HREQFCHKDLYURA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C=C)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


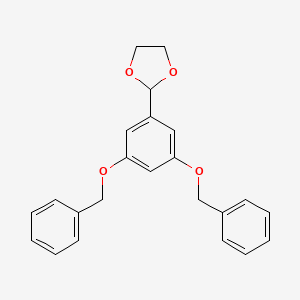
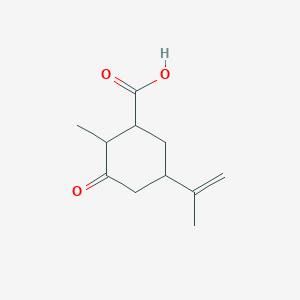
![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13081522.png)



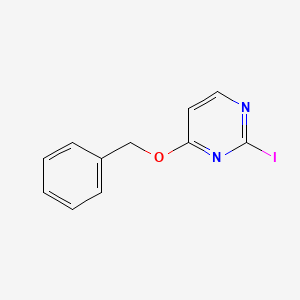
![5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081548.png)
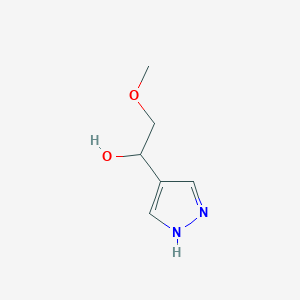
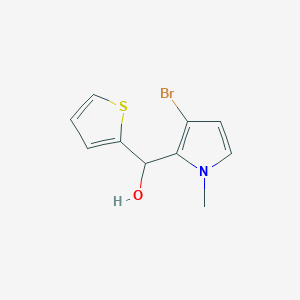
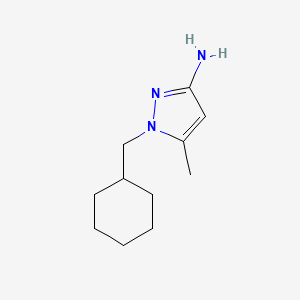
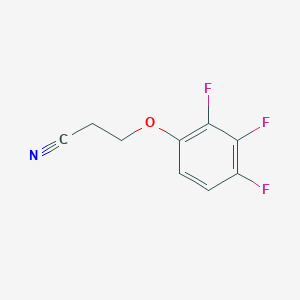
amine](/img/structure/B13081599.png)

